molecular formula C14H21NO3 B1614690 BENZOIC ACID, p-(2-(DIETHYLAMINO)ETHOXY)-, METHYL ESTER CAS No. 3483-96-3

BENZOIC ACID, p-(2-(DIETHYLAMINO)ETHOXY)-, METHYL ESTER

Cat. No. B1614690
CAS RN: 3483-96-3
M. Wt: 251.32 g/mol
InChI Key: OCHYTARYRUQPFW-UHFFFAOYSA-N
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Description

BENZOIC ACID, p-(2-(DIETHYLAMINO)ETHOXY)-, METHYL ESTER is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality BENZOIC ACID, p-(2-(DIETHYLAMINO)ETHOXY)-, METHYL ESTER suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BENZOIC ACID, p-(2-(DIETHYLAMINO)ETHOXY)-, METHYL ESTER including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3483-96-3

Product Name

BENZOIC ACID, p-(2-(DIETHYLAMINO)ETHOXY)-, METHYL ESTER

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

methyl 4-[2-(diethylamino)ethoxy]benzoate

InChI

InChI=1S/C14H21NO3/c1-4-15(5-2)10-11-18-13-8-6-12(7-9-13)14(16)17-3/h6-9H,4-5,10-11H2,1-3H3

InChI Key

OCHYTARYRUQPFW-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=O)OC

Other CAS RN

3483-96-3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 4-hydroxybenzoate (15.21 g, 0.1 mol), anhydrous potassium carbonate (34.55 g, 0.25 mol), 2-chloro-N,N-diethylamine hydrochloride (25.81 g, 0.15 mol), potassium iodide (0.166 g, g, 0.001 mol) and acetone (75 ml) was heated under reflux for 10-9 h. On cooling, the solid was removed by filtration and the solvent was evaporated. The residue was dissolved in toluene (75 ml) and the solution was washed with sodium hydroxide solution (2% w/v, 30 ml) and deionized water (2×30 ml). Removal of the solvent afforded methyl 4-(2-diethylaminoethyloxy)benzoate as an oil which was dissolved in ethanol (50 ml) and added to a solution of sodium hydroxide (10.0 g, 0.2 mol) in water (50 ml). The mixture was heated under reflux for 2 h. The ethanol was removed in vacuo and the aqueous solution was acidified with hydrochloric acid (12N) at 5-6° C. The solid was collected, triturated with water (previously cooled to 5-6° C.), filtered and dried at 55-60° C. in vacuo and recrystallized from water to give 10. 4-(2-Diethylaminoethoxy)benzoic acid hydrochloride (10). M.p. 170-172° [lit.[22], m.p. 171-174°]. Yield: 73%. 1H NMR (D2O): 1.17-1.20 (t, 6H, 2×CH3), 3.13-3.24 (m, 4H, 2×CH2), 3.47-3.48 (t, 2H, OCH2CH2N), 4.26-4.28 (t, 2H, OCH2CH2N), 6.89-6.91 (d, 2H, aryl H), 7.80-7.82 (d, 2H, aryl H).
Quantity
15.21 g
Type
reactant
Reaction Step One
Quantity
34.55 g
Type
reactant
Reaction Step One
Quantity
25.81 g
Type
reactant
Reaction Step One
Quantity
0.166 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

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